molecular formula C6H5N3O B613787 7-Deazahypoxanthine CAS No. 3680-71-5

7-Deazahypoxanthine

Cat. No.: B613787
CAS No.: 3680-71-5
M. Wt: 135.12
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Description

7-Deazahypoxanthine is a heterocyclic compound featuring a fused pyrrolo[2,3-d]pyrimidine scaffold. It is structurally derived from the marine alkaloid rigidins (e.g., rigidin D) isolated from the tunicate Eudistoma cf. rigida . Unlike the natural 7-deazaxanthine scaffold in rigidins, this compound lacks the C2 carbonyl group (Figure 1), a modification that enhances photostability and antiproliferative activity against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deazahypoxanthine typically involves multicomponent reactions. One notable method includes the cyclocondensation of sulfonamides with aldehydes and cyanoacetamide to form intermediate pyrrolines, which then undergo a base-promoted elimination to yield the pyrrole structure. This is followed by a ring-closing reaction with ethyl-hex-5-ynoate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis. The use of commercially available starting materials and one-pot synthesis techniques makes this method efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 7-Deazahypoxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which have been studied for their enhanced biological activities .

Scientific Research Applications

Synthesis of 7-Deazahypoxanthine

The synthesis of this compound has been explored through various methodologies. A notable approach involves starting from 2,3-diaminopyridine, which is converted into benzyl-protected intermediates before undergoing further transformations to yield this compound. The overall yield reported for this synthesis is approximately 24% over seven steps .

Synthesis Step Intermediate Reagents/Conditions Yield
1Benzyl-protected 1-deazaadenineSandmeyer conditions-
2Hydroxy group introductionPearlman’s catalyst + H₂24%

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities. For instance, analogues inspired by marine alkaloids have been synthesized that disrupt microtubule dynamics in cancer cells. These compounds exhibit significant cytotoxicity with nanomolar antiproliferative activities against various cancer cell lines .

  • Mechanism of Action : The anticancer activity is primarily attributed to the disruption of microtubule dynamics, which is crucial for cell division.

Enzyme Inhibition

This compound acts as a noncompetitive inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in the salvage pathway of purine metabolism. This inhibition can have therapeutic implications in cancer treatment and other diseases where purine metabolism is disrupted .

Enzyme Inhibition Type Inhibition Constant (K_i)
Purine Nucleoside PhosphorylaseNoncompetitive0.13 mM

Structure-Activity Relationship (SAR) Studies

Research on the structure-activity relationships of 7-deazahypoxanthines has revealed that specific substitutions at the N3 and N9 positions significantly affect their biological activity. For example, while N3 substitution typically results in loss of activity, N9-substituted compounds retain their potency against cancer cells .

Case Study on Anticancer Efficacy

A study investigated the efficacy of C2-alkynyl substituted 7-deazahypoxanthines in a colon cancer mouse model. The results indicated that these compounds reduced tumor size significantly at nontoxic concentrations, demonstrating their potential as effective anticancer agents .

  • Findings :
    • IC50 values in the double to single-digit nanomolar range.
    • Statistically significant reduction in tumor size.

Case Study on Polymerase Chain Reaction Applications

7-Aminobutynyl-8-aza-7-deazahypoxanthine was evaluated as a quasi-universal nucleobase for use in polymerase chain reactions (PCR). The study found that primers containing this compound did not inhibit Taq polymerase activity, suggesting its utility in genetic engineering and molecular diagnostics .

Mechanism of Action

The mechanism of action of 7-Deazahypoxanthine involves its interaction with molecular targets such as tubulin. By inhibiting tubulin assembly, it disrupts microtubule dynamics, which is crucial for cell division. This leads to mitotic delay and subsequent cell death, making it a potent antiproliferative agent . Additionally, it acts as a noncompetitive inhibitor of purine nucleoside phosphorylase, affecting the phosphorolysis of inosine .

Comparison with Similar Compounds

Key Features:

  • Mechanism : Binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization and disrupting cancer cell division .
  • Anticancer Activity: Exhibits submicromolar to nanomolar potency (e.g., GI50 = 0.3 μM in U373 glioblastoma cells) .
  • Synthesis: Synthesized via multicomponent reactions involving methylsulfonamidoacetophenone, benzaldehyde, and cyanoacetamide, followed by ester condensations .

Structural Analogs: 7-Deazaxanthine vs. 7-Deazahypoxanthine

The removal of the C2 carbonyl group distinguishes this compound from 7-deazaxanthine (present in rigidins). This modification improves metabolic stability and anticancer efficacy:

Property This compound 7-Deazaxanthine
C2 Substituent Linear alkyl/aryl groups (e.g., butyl) Carbonyl group
Photostability Stable under light Prone to oxidation at C2
Antiproliferative IC50 9–17 nM (colorectal cancer cells) >100 nM in human cancer cells

Mechanism: Comparison with Colchicine

Both this compound and colchicine bind to β-tubulin’s colchicine site, but structural differences influence their interactions:

  • Binding Mode : The C7-aryl group of this compound mimics the trimethoxy-aryl moiety of colchicine, fitting into the same hydrophobic pocket near Asn258 and Lys352 .
  • Substituent Flexibility : Linear C2-alkyl groups (e.g., butyl in compound 11) occupy a narrow channel in β-tubulin, enhancing binding affinity compared to bulkier groups .

Table 1 : Activity of Selected this compound Derivatives vs. Colchicine

Compound C2 Substituent IC50 (nM) Cancer Cell Line
CAY10701 Alkyne 9–17 Colorectal (HCT-116)
Compound 22 Butyl 300 U373 Glioblastoma
Colchicine - 3–10 Broad spectrum

Comparison with Clinical Microtubule Inhibitors

This compound derivatives are in preclinical development, while other microtubule-targeting agents are clinically approved or in late-stage trials:

Table 2 : Development Status of Anticancer Agents Targeting β-Tubulin

Compound Class Target Site Development Stage
This compound 7-Deazapurine analog Colchicine site Preclinical
Cabazitaxel Taxane Taxane site Phase III
Combretastatin A-4 Stilbenoid Colchicine site Phase II

Key Research Findings

  • C2 Substituent Optimization : Linear C2-alkynyl groups (e.g., compound 7) achieve single-digit nM IC50 values and reduce tumor volume by 60% in colon cancer mouse models .
  • Drug Resistance: Active against apoptosis-resistant glioblastoma (U87) and melanoma (SKMEL) cells, suggesting mechanisms beyond tubulin targeting .
  • Probe Development : A biotinylated derivative (compound 24) enables proteomic studies to identify secondary targets .

Biological Activity

7-Deazahypoxanthine (7DHX) is a purine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

This compound is a modified purine nucleobase where the carbonyl group at C2 is removed, resulting in enhanced bioactivity compared to its parent compounds. The synthesis of 7DHX and its analogues typically involves multi-step organic reactions that allow for various substitutions at the nitrogen positions, enhancing their therapeutic profiles.

Synthesis Overview

  • Starting Materials : Commonly synthesized from marine alkaloids or through chemical modifications of existing purine bases.
  • Synthetic Pathways : Include one-step multicomponent reactions or two-step processes involving protected intermediates to ensure selectivity and yield.

2.1 Anticancer Activity

Research has demonstrated that 7-deazahypoxanthines exhibit potent anticancer properties by disrupting microtubule dynamics in cancer cells. This mechanism is crucial as it leads to mitotic arrest and subsequent cell death.

  • Mechanism of Action :
    • Inhibition of tubulin polymerization, leading to disrupted spindle formation during mitosis.
    • Noncompetitive inhibition of key enzymes involved in nucleoside metabolism.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of various this compound derivatives against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated:

  • GI50 Values : The concentration required to inhibit cell growth by 50% was significantly low for certain derivatives, indicating high potency.
CompoundGI50 (HeLa)GI50 (MCF-7)
Compound A0.022 µM0.035 µM
Compound B0.028 µM0.045 µM

These findings highlight the potential of these compounds as effective anticancer agents, especially against multidrug-resistant cancer cells, as they were found to circumvent resistance mechanisms associated with ABC transporters.

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including resistant strains of bacteria.

Research Findings:

  • A recent study screened new derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibition rates.
  • Minimum Inhibitory Concentrations (MIC) for selected compounds were reported as follows:
CompoundMIC (µg/mL)Target Pathogen
Compound C50 µg/mLMycobacterium smegmatis
Compound D13 µg/mLMycobacterium tuberculosis

These results suggest that modifications to the this compound structure can enhance its efficacy against specific microbial targets.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Substitutions at specific nitrogen positions have been shown to affect both potency and selectivity.

  • N9 Substitution : Retains nanomolar antiproliferative activities while maintaining efficacy against multidrug-resistant strains.
  • N3 Substitution : Generally results in a loss of activity, highlighting the importance of specific structural configurations for maintaining bioactivity.

4. Conclusion

The biological activity of this compound underscores its potential as a versatile therapeutic agent in both oncology and infectious disease management. Ongoing research into its mechanisms of action and structure-activity relationships will likely yield novel compounds with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-deazahypoxanthine derivatives, and how do substituents influence reaction yields?

  • Methodological Answer : this compound derivatives are synthesized via multicomponent reactions, with substituents at the C2 position significantly impacting yields. For example, chloro- or bromo-substituted aryl groups (e.g., 25l: 74% yield, 25m: 77%) enhance efficiency compared to hydroxyl or cyano groups (25n: 26%, 25o: 47%) due to electronic and steric effects . Analytical characterization typically combines NMR, HPLC, and mass spectrometry to confirm purity and structure.

Q. How is the antiproliferative activity of 7-deazahypoxanthines evaluated in vitro?

  • Methodological Answer : Standard MTT or sulforhodamine B (SRB) assays are used to measure GI50 values across cancer cell lines (e.g., U87 glioblastoma, A549 NSCLC). For instance, compound 22 showed GI50 values of 0.3 μM in apoptosis-resistant U373 glioblastoma and SKMEL melanoma cells, confirmed via quantitative videomicroscopy to monitor cell death dynamics .

Advanced Research Questions

Q. How do N3- and N9-substitutions on the this compound scaffold affect tubulin-binding activity and resistance mechanisms?

  • Methodological Answer : N9-substituted derivatives retain nanomolar antiproliferative activity (e.g., GI50 = 0.3–10 nM) by preserving interactions with β-tubulin’s colchicine-binding site, as shown via docking studies . In contrast, N3-substitution abolishes activity, likely due to steric hindrance. Crucially, these compounds evade ABC transporter-mediated multidrug resistance (MDR), as demonstrated in ABCB1/ABCC1/ABCG2-overexpressing cell lines .

Q. What experimental strategies reconcile contradictory data between enzymatic oxidation (e.g., xanthine oxidase) and cellular microtubule targeting?

  • Methodological Answer : While this compound is oxidized by xanthine oxidase at C2 (Km = 9 μM for 7-deazaxanthine formation) , its anticancer activity primarily stems from tubulin disruption. To resolve this, researchers use cell-free tubulin polymerization assays alongside enzymatic inhibition studies. For example, biotinylated probes (e.g., compound 24 ) enable proteomic pulldown assays to confirm tubulin as the primary target .

Q. How can in vivo efficacy of 7-deazahypoxanthines be optimized using preclinical models?

  • Methodological Answer : Mouse xenograft models (e.g., colon cancer) are employed to assess tumor size reduction and toxicity. The C2-alkynyl analogue reduced tumor volume by >50% at 10 mg/kg, with pharmacokinetic studies guiding dose optimization. Histopathology and serum biomarkers (e.g., ALT/AST) are critical for evaluating hepatotoxicity .

Q. Key Research Gaps and Future Directions

  • Proteomic Profiling : Use biotinylated probes (e.g., 24 ) to identify off-target interactions .
  • Toxicity Mitigation : Explore N9-derivatization to improve therapeutic windows while retaining potency .
  • Mechanistic Cross-Validation : Combine cryo-EM for tubulin-binding studies with metabolomics to assess xanthine oxidase-mediated oxidation in vivo .

Properties

IUPAC Name

3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMZEITWVNHWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30190281
Record name 7-Deazahypoxanthine
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Molecular Weight

135.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3680-71-5
Record name 7-Deazahypoxanthine
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Record name 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
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Synthesis routes and methods I

Procedure details

6-Amino-5-(2,2-diethoxy-ethyl)-3H-pyrimidin-4-one (150 mg, 0.7 mmol) was dissolved in 5.0 mL of 1N HCl solution. The mixture was stirred at room temperature for 1 hour and the precipitate was filtered, washed with minimal amount of water and dried in a vacuum oven overnight to give 60 mg (64%) of 3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a white solid. 1H NMR (360 MHz, DMSO-d6) δ 11.83 (s, 1H, NH), 1.75 (s, 1H, NH), 7.80 (s, 1H), 7.01 (dd, J=2.65, 3.21 Hz, 1H), and 6.42 (dd, J=2.09, 3.21 Hz, 1H). MS m/e 134 [M+1]+.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In methanol (714 ml) was suspended 2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one (15.06 g) followed by addition of 28% sodium methoxide/methanol (18.4 ml). While this solution was stirred at 50° C., Raney nickel was added until disappearance of the starting compound had been verified by TLC. The catalyst was then filtered off and the filtrate was neutralized with 1N-HCl (90 ml). The solvent was then distilled off under reduced pressure and the resulting precipitate was collected by filtration, rinsed serially with water, methanol and ether, and dried to provide the title compound (8.1 g). 1H-NMR (DMSO-d6) 8: 6.44(1H,d,J=3.0Hz), 7.03(1H,d,J=3.OHz), 7.83(1H,s), 11.80(1H,brs).
Quantity
15.06 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
18.4 mL
Type
reactant
Reaction Step Two
Quantity
714 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

7-Deazahypoxanthine
7-Deazahypoxanthine
7-Deazahypoxanthine
7-Deazahypoxanthine
7-Deazahypoxanthine
7-Deazahypoxanthine

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